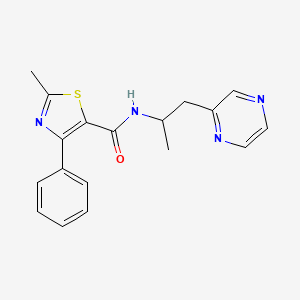![molecular formula C16H21FN4O2 B3799243 2-[4-[[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B3799243.png)
2-[4-[[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol
Overview
Description
2-[4-[[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Piperazine Ring: This can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Final Coupling: The oxadiazole and piperazine intermediates are coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Conversion to aldehyde or carboxylic acid derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
2-[4-[[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-[4-[[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the oxadiazole ring may participate in hydrogen bonding and other interactions. The fluorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[3-[(3-Chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol
- 2-[4-[[3-[(3-Bromophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol
Uniqueness
2-[4-[[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[4-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2/c17-14-3-1-2-13(10-14)11-15-18-16(23-19-15)12-21-6-4-20(5-7-21)8-9-22/h1-3,10,22H,4-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVUVUONYZQBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=NC(=NO2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-isobutyl-1-methyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B3799168.png)
![4-[(2-methyl-1-phenyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone trifluoroacetate](/img/structure/B3799189.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3799196.png)
![1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(oxolan-3-ylmethyl)methanamine](/img/structure/B3799208.png)

![(1S,2S)-2-[5-(2,6-dimethoxyphenyl)-4-phenylimidazol-1-yl]cyclohexan-1-ol](/img/structure/B3799221.png)
![4-[(cyclobutylcarbonyl)amino]-N-methyl-N-(1-pyrimidin-4-ylethyl)benzamide](/img/structure/B3799228.png)

![2-methoxy-5-{4-phenyl-1-[3-(tetrahydrofuran-3-yl)propyl]-1H-imidazol-5-yl}pyrimidine](/img/structure/B3799239.png)
![2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]acetamide](/img/structure/B3799248.png)
![N-(furan-2-ylmethyl)-3-[(4-pyridin-3-yltriazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B3799254.png)
![2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3799258.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-(oxolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3799269.png)
